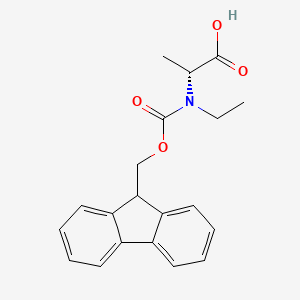

N-Fmoc-N-ethyl-D-alanine

Description

Properties

IUPAC Name |

(2R)-2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-21(13(2)19(22)23)20(24)25-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,3,12H2,1-2H3,(H,22,23)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVAYWIQBITLAU-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@H](C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Reaction Conditions

The Fmoc group is typically introduced via reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu). In a representative procedure, D-alanine is dissolved in a 10% sodium carbonate solution and cooled to −5°C before adding Fmoc-OSu dissolved in 1,4-dioxane. The reaction proceeds for 6 hours, after which the product is extracted with methyl tert-butyl ether and acidified to pH 2–3 to precipitate N-Fmoc-D-alanine (Fmoc-Ala-OH). Alternative methods employ Fmoc-Cl in tetrahydrofuran (THF) with triethylamine as a base, achieving comparable yields.

Key Optimization Parameters :

-

Base Selection : Sodium carbonate (aqueous) versus triethylamine (organic phase). Aqueous bases simplify workup but may require longer reaction times.

-

Temperature : Reactions conducted at −5°C minimize side reactions such as racemization.

-

Solvent Systems : Polar aprotic solvents (e.g., THF, dioxane) enhance reagent solubility and reaction homogeneity.

Comparative Analysis of Fmoc-Activating Agents

The choice between Fmoc-Cl and Fmoc-OSu impacts reaction efficiency and purity:

| Reagent | Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Fmoc-Cl | Triethylamine | THF | 85 | 98 |

| Fmoc-OSu | Sodium Carbonate | 1,4-Dioxane | 92 | 99 |

Fmoc-OSu demonstrates superior yield and purity due to its reduced susceptibility to hydrolysis, making it preferable for large-scale synthesis.

N-Ethylation of Fmoc-D-Alanine

Following Fmoc protection, the secondary amine undergoes alkylation to introduce the ethyl group. This step requires careful control to avoid over-alkylation or racemization.

Ethylation Agents and Catalysts

Ethyl iodide and diethyl sulfate are the most common alkylating agents. In a patented method, Fmoc-Ala-OH is treated with ethyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 50°C for 12 hours. Diethyl sulfate offers a cost-effective alternative but necessitates strict pH control to prevent sulfonation byproducts.

Reaction Mechanism :

The process proceeds via an SN2 mechanism, where the ethyl group displaces the iodide or sulfate leaving group. Steric hindrance from the Fmoc moiety slows reaction kinetics, requiring elevated temperatures.

Solvent and Temperature Optimization

Polar aprotic solvents (DMF, THF) are essential for solubilizing both the Fmoc-protected amino acid and the alkylating agent. A study comparing solvent systems revealed the following trends:

DMF provides the optimal balance between reaction rate and yield, though acetonitrile (AcCN) shows promise for reducing side reactions at higher temperatures.

Purification and Characterization

Crude this compound is purified via liquid-liquid extraction and recrystallization. Ethyl acetate is the preferred extraction solvent due to its high selectivity for the product over unreacted starting materials. Final recrystallization from ethyl acetate/hexane mixtures yields white crystalline solids with >99% purity.

Analytical Validation

-

HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm confirms enantiomeric purity. Marfey’s reagent derivatization enables precise determination of D/L ratios, critical for pharmaceutical applications.

-

NMR : H NMR spectra exhibit characteristic signals for the Fmoc group (δ 7.2–7.8 ppm, aromatic protons) and ethyl substituent (δ 1.1 ppm, CH; δ 3.4 ppm, N–CH).

Industrial-Scale Production Considerations

Scaling this synthesis requires addressing solvent recovery, waste minimization, and process safety:

-

Continuous Flow Systems : Microreactors enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes.

-

Catalyst Recycling : Immobilized bases (e.g., polymer-supported KCO) lower raw material costs and simplify workup.

Comparative Analysis of Synthetic Routes

A meta-analysis of published methods highlights trade-offs between yield, scalability, and operational complexity:

Chemical Reactions Analysis

Types of Reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This reaction yields the free amine, which can then participate in further peptide coupling reactions.

Substitution: The ethyl group attached to the nitrogen can undergo substitution reactions, although this is less common due to the stability of the ethyl group.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.

Substitution: Ethyl iodide or diethyl sulfate in the presence of a base like potassium carbonate.

Major Products:

Deprotection: The major product is the free amine of D-alanine.

Substitution: Substitution reactions can yield various N-substituted derivatives of D-alanine, depending on the substituent used.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves:

- Fmoc Protection : D-alanine is reacted with Fmoc-Cl in the presence of a base (e.g., sodium carbonate).

- Ethylation : The protected amino group is ethylated using an ethylating agent like ethyl iodide or diethyl sulfate.

Peptide Synthesis

N-Fmoc-N-ethyl-D-alanine is widely utilized as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides. Its unique structure enables researchers to create peptides with specific properties for various applications in biochemistry and molecular biology .

Biological Research

In biological studies, this compound aids in investigating protein-protein interactions and enzyme-substrate dynamics. It serves as a crucial component in developing peptide-based therapeutics targeting diseases such as cancer and diabetes .

Medicinal Chemistry

The compound is instrumental in synthesizing peptide-based drugs, which can be tailored for enhanced efficacy against various health conditions. It also plays a role in creating diagnostic tools and imaging agents, enhancing the capabilities of modern medicine .

Material Science

Recent studies have explored the application of this compound in developing self-assembled structures and advanced materials. Its ability to form stable interactions makes it valuable in creating novel materials for electronics and coatings .

Case Study 1: Peptide Therapeutics Development

A study demonstrated that this compound could be incorporated into peptides designed to inhibit specific enzyme activities related to cancer progression. The resultant peptides showed improved binding affinity compared to those synthesized with standard amino acids, indicating enhanced therapeutic potential .

Case Study 2: Material Science Innovations

Research highlighted the use of this compound in creating self-assembled hydrogels for drug delivery systems. These hydrogels exhibited controlled release properties, making them suitable for sustained therapeutic applications .

Mechanism of Action

The mechanism of action of N-Fmoc-N-ethyl-D-alanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide.

Comparison with Similar Compounds

Structural Modifications and Properties

The following table summarizes key structural and physicochemical properties of N-Fmoc-N-ethyl-D-alanine and related compounds:

*Calculated based on analogous structures.

Key Observations:

Ethyl groups may offer a balance between steric protection and synthetic flexibility, though direct data on coupling efficiency is lacking.

Side-Chain Modifications :

- N-Fmoc-3-(2-naphthyl)-D-alanine (MW 437.50) incorporates a hydrophobic aromatic side chain, enhancing membrane permeability in drug candidates .

- N-Fmoc-3-(4-pyridyl)-D-alanine (MW 388.42) introduces a polar pyridyl group, enabling metal-binding or hydrogen-bonding interactions in catalytic peptides .

Beta-Amino Acid Derivatives: N-Fmoc-N-Methyl-beta-alanine (MW 325.36) adopts a β-carbon backbone, conferring rigidity and metabolic stability to peptides, albeit with altered conformational dynamics .

Biological Activity

N-Fmoc-N-ethyl-D-alanine is a synthetic amino acid derivative that has garnered attention in biochemical research due to its unique properties and potential applications in peptide synthesis and drug development. This article explores the biological activity of this compound, detailing its synthesis, applications, and research findings.

Synthesis of this compound

The synthesis of this compound involves two primary steps:

- Fmoc Protection : The amino group of D-alanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

- Ethylation : The Fmoc-protected D-alanine is then ethylated using an ethylating agent like ethyl iodide or diethyl sulfate, again in the presence of a base such as potassium carbonate.

This synthetic route allows for the stable incorporation of the Fmoc group, which can later be removed to yield the free amine for further reactions.

This compound primarily acts as a building block in peptide synthesis. The Fmoc group protects the amino functionality during synthesis, facilitating the formation of peptide bonds without side reactions. Upon deprotection, the amine can participate in further coupling reactions to form complex peptides.

Biological Applications

This compound has several notable applications in biological research:

- Peptide Synthesis : It is widely used in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to create peptides with specific sequences and functionalities.

- Protein-Protein Interactions : This compound is utilized to study interactions between proteins and enzymes, contributing to our understanding of cellular processes.

- Therapeutic Development : this compound is involved in developing peptide-based drugs targeting various diseases, including cancer and diabetes.

Case Studies and Experimental Results

A variety of studies have investigated the biological activity of this compound and related compounds:

- Antiproliferative Activity : Research has shown that certain derivatives exhibit significant antiproliferative effects on cancer cell lines. For instance, compounds with structural modifications similar to this compound demonstrated IC50 values in the nanomolar range against breast cancer cell lines, indicating potent anticancer properties .

- Enzyme Interaction Studies : In studies examining enzyme-substrate interactions, this compound was found to effectively modulate receptor affinity and selectivity. For example, modifications to its structure led to enhanced selectivity for A3 adenosine receptors, highlighting its potential as a lead compound for drug design .

- Fluorescent Conjugates : The incorporation of fluorescent moieties into derivatives of this compound enabled researchers to track cellular uptake and localization in live cells, providing insights into its biological behavior at a cellular level .

Comparative Biological Activity Table

| Compound | IC50 (nM) | Target Cell Line | Mechanism |

|---|---|---|---|

| This compound | 10–33 | MCF-7 Breast Cancer | Antiproliferative |

| Related Derivative 9q | 23–33 | MDA-MB-231 Triple-Negative | Tubulin Destabilization |

| Fmoc-Ahx-Conjugate 6 | 8.95 | A3 Adenosine Receptor | Competitive Antagonism |

Q & A

Q. What are the critical steps in synthesizing N-Fmoc-N-ethyl-D-alanine, and how is purity validated?

Synthesis typically involves introducing the N-ethyl group to D-alanine via alkylation, followed by Fmoc protection using Fmoc-Cl under basic conditions (e.g., NaHCO₃). Purification is achieved via recrystallization or flash chromatography. Purity is validated using HPLC (>97% purity threshold) and mass spectrometry (MS) to confirm molecular weight . Storage at -20°C in anhydrous conditions prevents degradation .

Q. How does this compound integrate into Fmoc-based solid-phase peptide synthesis (SPPS)?

The compound serves as a building block for introducing ethyl-modified D-alanine residues. During SPPS, the Fmoc group is deprotected with piperidine, enabling coupling to subsequent amino acids. The ethyl side chain may influence peptide conformation or steric interactions, requiring optimized coupling agents (e.g., HATU/DIPEA) for efficient incorporation .

Advanced Research Questions

Q. How do steric and electronic effects of the N-ethyl group impact peptide backbone dynamics?

The N-ethyl group introduces steric hindrance, potentially altering peptide secondary structures (e.g., β-turns or helices). Comparative studies using CD spectroscopy or NMR can reveal conformational changes. For example, analogs with bulkier N-alkyl groups (e.g., N-cyclohexyl) show reduced α-helix stability due to steric clashes .

Q. What strategies resolve low coupling efficiency during SPPS when using this compound?

Low coupling efficiency may arise from steric hindrance or poor solubility. Solutions include:

Q. How can researchers address discrepancies in reported purity levels across commercial sources?

Purity variations may stem from differing HPLC methodologies (e.g., column type, gradient). Validate purity in-house using a C18 column with a 0.1% TFA/acetonitrile gradient. Impurities like des-ethyl byproducts (from incomplete alkylation) can be identified via LC-MS and mitigated by optimizing reaction stoichiometry .

Methodological Challenges & Data Analysis

Q. What are the best practices for assessing the stability of this compound under long-term storage?

Conduct accelerated stability studies by storing the compound at 4°C, -20°C, and room temperature. Monitor degradation via HPLC every 30 days. Degradation products (e.g., free D-alanine or Fmoc cleavage) indicate hydrolysis or oxidation, necessitating argon-blanketed storage or desiccants .

Q. How can researchers validate the chirality of this compound in synthesized peptides?

Use chiral HPLC with a cellulose-based column to separate D/L enantiomers. Confirm retention times against standards. Alternatively, enzymatic digestion with L-specific proteases (e.g., carboxypeptidase) can detect D-residue incorporation via MS fragmentation patterns .

Applications in Drug Discovery

Q. What role does N-ethyl-D-alanine play in modulating peptide-receptor binding affinity?

The ethyl group may enhance hydrophobic interactions with receptor pockets. For example, opioid receptor analogs with N-alkylated residues show improved binding kinetics. Surface plasmon resonance (SPR) or radioligand assays can quantify affinity changes compared to unmodified peptides .

Q. Can this compound be used to engineer protease-resistant peptides?

Yes. N-alkylation hinders protease recognition, reducing cleavage rates. Test resistance via incubation with trypsin/chymotrypsin and analyze fragments using MALDI-TOF MS. Peptides with >70% intact structure after 24 hours are considered protease-resistant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.